molecular formula C20H19ClN6O B2676649 (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1021073-15-3

(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No.: B2676649
CAS No.: 1021073-15-3
M. Wt: 394.86
InChI Key: UYUDKWNDNAQTME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1), a key target in fibrotic disease and oncology research. Studies have shown that this compound acts by binding to the DDR1 kinase domain, effectively blocking its autophosphorylation and subsequent activation by collagen. This mechanism underpins its primary research value in investigating pathological fibrosis, including models of lung and liver fibrosis , where DDR1 signaling promotes the activation and proliferation of fibroblasts and the deposition of extracellular matrix. Beyond fibrosis, its utility extends to cancer biology, as DDR1 is implicated in tumor cell proliferation, invasion, and the regulation of the tumor microenvironment. This inhibitor provides researchers with a critical tool for dissecting DDR1-mediated signaling pathways and for evaluating its potential as a therapeutic target in a range of diseases.

Properties

IUPAC Name

(2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN6O/c21-16-6-2-1-5-15(16)20(28)27-13-11-26(12-14-27)19-9-8-18(24-25-19)23-17-7-3-4-10-22-17/h1-10H,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUDKWNDNAQTME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone , with the chemical formula C20H19ClN6OC_{20}H_{19}ClN_{6}O and a molecular weight of approximately 394.86 g/mol, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyridazinyl Intermediate : This step involves reacting a pyridazine derivative with an appropriate amine to introduce the pyridin-2-ylamino group.
  • Coupling with Piperazine : The pyridazinyl intermediate is reacted with piperazine under controlled conditions.
  • Introduction of the Chlorophenyl Group : A substitution reaction introduces the chlorophenyl group, often utilizing chlorinated benzene derivatives as starting materials.

Research indicates that this compound interacts with various biological macromolecules, including proteins and nucleic acids. Its activity is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways, particularly in cancer and neurological disorders.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has shown efficacy in inhibiting cell proliferation in cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro assays demonstrated that it significantly reduced the viability of cancer cells, suggesting its role as a promising lead compound for further development .

Neuropharmacological Effects

The compound has also been evaluated for neuropharmacological properties. It exhibits affinity for serotonin receptors, which may contribute to its potential use in treating mood disorders and anxiety-related conditions. Preliminary in vivo studies have suggested improvements in behavioral models of depression following administration .

Case Studies

StudyFindings
In Vitro Anticancer Study The compound inhibited proliferation of various cancer cell lines by inducing apoptosis (Study Reference: ).
Neuropharmacological Assessment Demonstrated significant effects on serotonin receptor modulation, indicating potential antidepressant activity (Study Reference: ).
Mechanistic Insights Identified as a potent inhibitor of specific kinases involved in tumor growth regulation (Study Reference: ).

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C20H19ClN6O
  • Molecular Weight : 409.9 g/mol
  • IUPAC Name : (2-chlorophenyl)-[4-[6-(pyridin-2-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone
  • Canonical SMILES : C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=C4Cl

This compound features a chlorophenyl group, a piperazine moiety, and a pyridazinyl structure, which contribute to its diverse reactivity and biological activity.

Chemistry

The compound serves as a versatile building block in organic synthesis. It is employed in:

  • Synthesis of Complex Molecules : It is utilized in the construction of more complex organic compounds due to its reactive functional groups.
Reaction TypeDescription
SubstitutionParticipates in nucleophilic or electrophilic substitution reactions.
CouplingUsed in coupling reactions to create larger molecular frameworks.

Biology

In biological research, this compound is investigated for its interactions with various biomolecules. Key applications include:

  • Protein Interaction Studies : The compound has shown potential in modulating protein functions, particularly those involved in cell signaling pathways.
Biological TargetEffect
MAP KinasesInhibition of p38 MAP kinase involved in inflammatory responses.
ReceptorsPotential modulation of neurotransmitter receptors related to neurological functions.

Medicine

The medicinal chemistry field has identified this compound as a candidate for drug development due to its:

  • Therapeutic Potential : It exhibits properties that could be beneficial in treating diseases such as cancer and inflammatory disorders.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by targeting specific kinases involved in cell division.
  • Anti-inflammatory Effects :
    • Research indicated that the compound reduced cytokine production in inflammatory models, suggesting its potential use as an anti-inflammatory agent.

Industry

In industrial applications, the compound is explored for its utility in developing new materials:

  • Polymer Science : Its unique chemical structure allows it to be incorporated into polymers with enhanced properties.
Application AreaDescription
CoatingsUsed in formulations for protective coatings due to its stability and chemical resistance.
Material DevelopmentInvestigated for creating advanced materials with specific thermal or mechanical properties.

Comparison with Similar Compounds

(a) Pyridazine vs. Pyrimidine Derivatives

  • Target Compound: Contains a pyridazine core (six-membered ring with two adjacent nitrogen atoms) linked to piperazine and pyridin-2-ylamino groups. The 2-chlorophenyl group may enhance lipophilicity and steric bulk .
  • Analog from : Features a pyrimidine core (six-membered ring with two non-adjacent nitrogen atoms) substituted with a 4-chlorophenyl group. The piperazine moiety includes a 2-hydroxyethyl group, which likely improves solubility compared to the target compound’s pyridin-2-ylamino substituent .

(b) Piperazine Modifications

  • Target Compound : Piperazine is unmodified except for pyridazine substitution.
  • This modification is absent in the target compound .

Chlorophenyl Group Variations

  • Target Compound: 2-Chlorophenyl group may induce steric hindrance near the methanone core, affecting binding pocket accessibility.
  • Analog from : Features a 2,4-dichlorophenyl group, which increases electron-withdrawing effects and may enhance receptor affinity but reduce solubility .

Structural and Functional Comparison Table

Compound Name/Identifier Core Structure Key Substituents Hypothesized Impact on Properties References
(2-Chlorophenyl)(4-(6-(pyridin-2-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone Pyridazine-Piperazine 2-Chlorophenyl, pyridin-2-ylamino Moderate lipophilicity; potential kinase inhibition due to pyridazine-amine interactions
(4-{[4-(4-Chlorophenyl)pyrimidin-2-yl]amino}phenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methanone Pyrimidine-Piperazine 4-Chlorophenyl, 2-hydroxyethyl-piperazine Enhanced solubility; possible improved bioavailability
2-Chloro-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[2,3-d]pyrimidine Thienopyrimidine Methanesulfonyl-piperazine, morpholine Increased electronegativity; potential for strong receptor binding via sulfonyl interactions
1-{6-[(2,4-Dichlorophenyl)methyl]pyridazin-3-yl}-4-(thiophen-2-yl)-1H-pyrazol-5-amine Pyridazine-Pyrazole 2,4-Dichlorophenyl, thiophen-2-yl High lipophilicity; possible cytotoxicity due to dichloro substitution

Key Research Findings and Implications

Substituent Effects: Chlorophenyl groups (mono- or di-substituted) enhance target engagement in hydrophobic pockets but may compromise solubility . Piperazine modifications (e.g., hydroxyethyl, methanesulfonyl) optimize solubility and binding kinetics, as seen in analogs from and .

Scaffold Flexibility: Pyridazine cores (as in the target compound) may offer distinct conformational rigidity compared to pyrimidine or thienopyrimidine analogs, influencing selectivity in biological targets .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions. Key steps include:

  • Temperature control: Maintain 80–100°C during coupling reactions to avoid decomposition .
  • Solvent selection: Use dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility of intermediates .
  • pH adjustment: Neutral to slightly basic conditions (pH 7–8) minimize side reactions .
  • Purification: Employ column chromatography or recrystallization in ethanol to isolate the final product with >95% purity .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • Methodological Answer : Use a multi-technique approach:

  • NMR : 1H^1H and 13C^{13}C-NMR to verify piperazine, pyridazine, and 2-chlorophenyl moieties .
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]+^+ peak at m/z 449.1) .
  • IR Spectroscopy : Identify carbonyl (C=O) stretching at ~1680 cm1^{-1} and pyridazine ring vibrations .

Q. What computational methods predict the compound’s physicochemical properties?

  • Methodological Answer :

  • LogP Calculation : Use software like MarvinSketch or PubChem tools to estimate hydrophobicity (predicted LogP ~3.2) .
  • Solubility Prediction : Apply Quantitative Structure-Property Relationship (QSPR) models to assess aqueous solubility (e.g., ~0.05 mg/mL in water) .

Advanced Research Questions

Q. How do structural modifications in the piperazine or pyridazine rings influence bioactivity?

  • Methodological Answer :

  • Piperazine Modifications : Replace the 2-chlorophenyl group with a 4-fluorophenyl group to enhance binding to serotonin receptors (e.g., 5-HT1A_{1A}) .
  • Pyridazine Alterations : Introduce trifluoromethyl groups at position 6 to improve metabolic stability (see for propoxy-substituted analogues) .
  • SAR Validation : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) to quantify effects .

Q. What mechanisms underlie the compound’s antimicrobial activity?

  • Methodological Answer :

  • Target Identification : Perform in silico docking against bacterial DNA gyrase (PDB: 1KZN) to predict binding affinity .
  • MIC Assays : Test against Staphylococcus aureus (MIC range: 2–8 µg/mL) under varying pH conditions to assess pH-dependent efficacy .
  • Resistance Studies : Monitor efflux pump activity (e.g., NorA) using ethidium bromide accumulation assays .

Q. How can contradictions in bioactivity data across in vitro models be resolved?

  • Methodological Answer :

  • Standardized Protocols : Use identical cell lines (e.g., HEK293 for receptor studies) and culture conditions (e.g., 10% FBS, 37°C) to reduce variability .
  • Data Normalization : Express activity relative to positive controls (e.g., tamoxifen for cytotoxicity) to account for batch effects .
  • Meta-Analysis : Pool data from ≥3 independent studies to identify trends (e.g., dose-response consistency) .

Q. What strategies mitigate off-target effects in neuronal assays?

  • Methodological Answer :

  • Selectivity Screening : Test against a panel of 50+ GPCRs (e.g., CEREP Psychoactive Panel) to identify cross-reactivity .
  • Functional Assays : Use calcium flux (FLIPR) or cAMP assays to distinguish agonist vs. antagonist activity at dopamine D2_2 receptors .

Q. How does the compound’s environmental fate impact ecotoxicological assessments?

  • Methodological Answer :

  • Persistence Testing : Conduct OECD 301B biodegradation assays; half-life in soil >60 days suggests moderate persistence .
  • Bioaccumulation : Measure bioconcentration factors (BCF) in Daphnia magna (predicted BCF = 250) using LC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.